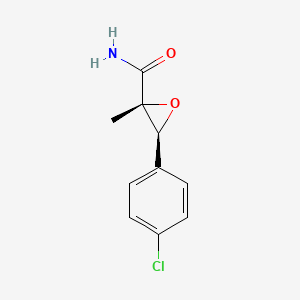

(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide

Description

(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide is an epoxide-derived carboxamide featuring a 4-chlorophenyl substituent and a methyl group on the oxirane ring. The carboxamide group distinguishes it from ester derivatives commonly seen in similar compounds, influencing solubility and metabolic stability .

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

(2R,3S)-3-(4-chlorophenyl)-2-methyloxirane-2-carboxamide |

InChI |

InChI=1S/C10H10ClNO2/c1-10(9(12)13)8(14-10)6-2-4-7(11)5-3-6/h2-5,8H,1H3,(H2,12,13)/t8-,10+/m0/s1 |

InChI Key |

LLTQBFKRTFVQDP-WCBMZHEXSA-N |

Isomeric SMILES |

C[C@@]1([C@@H](O1)C2=CC=C(C=C2)Cl)C(=O)N |

Canonical SMILES |

CC1(C(O1)C2=CC=C(C=C2)Cl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide typically involves the epoxidation of a suitable precursor, followed by the introduction of the carboxamide group. One common method involves the use of a chlorophenyl-substituted alkene, which undergoes epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The resulting epoxide is then reacted with an amine to form the carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the epoxide ring to diols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of diols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide involves its interaction with specific molecular targets. The epoxide ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects. The chlorophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Functional Group Impact

- Carboxamide vs. Ester : The carboxamide group in the target compound confers greater resistance to hydrolysis compared to ester analogs (e.g., methyl esters in CAS 96125-49-4 and 19190-80-8) . This makes it more suitable for applications requiring prolonged stability in biological systems.

- Electronic Effects :

- The 4-chlorophenyl group (electron-withdrawing) may polarize the epoxide ring, increasing susceptibility to nucleophilic attack compared to the 4-methoxyphenyl analog (electron-donating) .

- The phenyl derivative (CAS 19190-80-8) lacks substituents, offering a reference for studying substituent-induced electronic modulation .

Substituent Position and Stereochemistry

- Chlorophenyl Isomerism : The 4-chlorophenyl isomer (target compound) vs. 2-chlorophenyl (CAS 850755-12-3) demonstrates how substituent position alters steric and electronic profiles. The para-substitution in the target compound may enhance planarity and π-π stacking in molecular interactions .

- Stereochemical Integrity : All listed compounds specify (2R,3S) configurations, which are essential for maintaining consistent reactivity and binding affinity in chiral environments .

Biological Activity

(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide, also known by its CAS number 850755-06-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C9H8ClNO2

- Molecular Weight : 197.62 g/mol

- CAS Number : 850755-06-5

- Structure : The compound features an oxirane ring with a carboxamide functional group and a para-chlorophenyl substituent, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential effects on:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes. For instance, it has shown potential as an inhibitor of cholinesterases, which are critical in the treatment of neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : The presence of the chlorophenyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

- Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects against specific cancer cell lines, suggesting potential applications in oncology.

Case Studies

- Cholinesterase Inhibition : A study evaluated the inhibitory effects of various oxirane derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that compounds similar to this compound demonstrated significant inhibition with IC50 values indicating their potency against these enzymes. This suggests a potential role in managing cognitive decline associated with Alzheimer's disease .

- Cytotoxic Effects : In vitro studies on breast cancer cell lines (e.g., MCF-7) revealed that this compound exhibited moderate cytotoxicity. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.